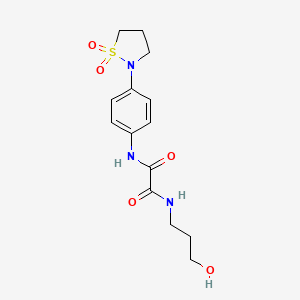

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide, also known as CDDO-HPAO, is a synthetic triterpenoid compound that has attracted significant attention in the scientific research community. It is a potent anti-inflammatory and anti-cancer agent that has shown promising results in preclinical studies.

Scientific Research Applications

Novel Compound Synthesis

Optically active binuclear diorganotin compounds were prepared from an optically active oxalamide, showcasing the potential for creating materials with specific optical properties for applications in materials science and catalysis (Jiménez‐Pérez et al., 2006). This research highlights the role of oxalamide derivatives in developing new organometallic compounds with unique structural and chemical properties.

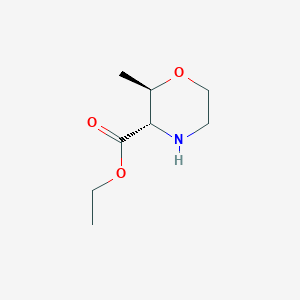

Chiral Synthesis

Research into the modification of the Evans Auxiliary demonstrated the synthesis of N-acyl-oxazolidinones from isopropyl-5,5-diphenyloxazolidinone, which is useful in chiral synthesis for pharmaceutical applications, offering a method for the preparation of compounds with high diastereoselectivity and potential in drug development (Hintermann & Seebach, 1998).

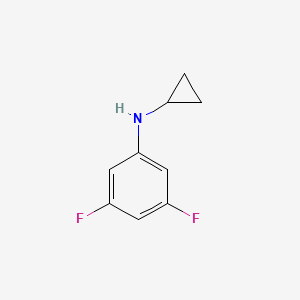

Antimicrobial Agent Development

The novel oxazolidinone analogs U-100592 and U-100766 were studied for their in vitro antibacterial activities against various pathogens, indicating the potential of oxazolidinone derivatives in developing new antimicrobial agents. This research underscores the importance of oxazolidinones in addressing resistant microbial strains and developing new therapeutic options (Zurenko et al., 1996).

Superoxide Dismutase Mimics

Investigation into metal-free low molecular weight superoxide dismutase mimics demonstrated the potential for oxazolidine derivatives to function in oxidative stress reduction, which is significant for therapeutic applications in diseases related to oxidative damage. This suggests the versatility of oxazolidinone frameworks in developing therapeutic agents beyond their antimicrobial capabilities (Samuni et al., 1988).

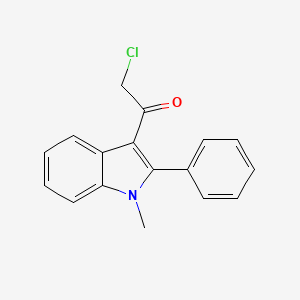

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds like 5-methyl-3-phenyl-1,3-oxazolidin-2-ones highlights the utility of oxazolidine derivatives in organic synthesis, contributing to the development of new chemical entities with potential pharmacological activities. These compounds serve as a basis for the further development of pharmaceuticals and other biologically active molecules (Nishiyama et al., 1986).

properties

IUPAC Name |

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c18-9-1-7-15-13(19)14(20)16-11-3-5-12(6-4-11)17-8-2-10-23(17,21)22/h3-6,18H,1-2,7-10H2,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMGSUMJFYZOOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-sec-butyl-5-{[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2456424.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2456425.png)

![Cyclohex-3-en-1-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456429.png)

![N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2456430.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2456435.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2456436.png)

ammonium iodide](/img/structure/B2456437.png)